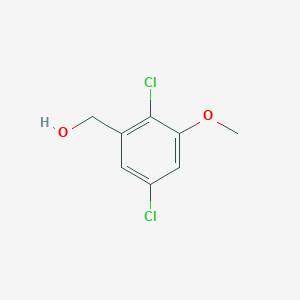

2,5-Dichloro-3-methoxybenzyl alcohol

Cat. No. B3108422

Key on ui cas rn:

165377-91-3

M. Wt: 207.05 g/mol

InChI Key: SVLAVGFQGXTHJU-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05391541

Procedure details

To a suspension of 3.62 grams (0.095 mole) of lithium aluminum hydride in 200 mL of diethyl ether was added dropwise at a rate to maintain a gentle reflux a solution of 17.26 grams (0.073 mole) of methyl 2,5-dichloro-3-methoxybenzoate in 70 mL of diethyl ether. Upon completion of addition, the reaction mixture was refluxed for an additional three hours after which it was cooled in an ice-water bath. Very carefully, 5.5 mL of water, 4.5 mL of a 20% aqueous solution of sodium hydroxide, and 12 mL of water were added sequentially to the vigorously stirred reaction mixture. The reaction mixture was filtered through Celite® filter aid, which removed the finely divided precipitate. The solvent was then evaporated from the filtrate under reduced pressure, leaving an oil as the residue. The oil was dissolved in ethyl acetate, and this solution was washed twice with water and once with a saturated aqueous solution of sodium chloride. After being dried over anhydrous sodium sulfate, the solvent was evaporated under reduced pressure, leaving 14.22 grams of 2,5-dichloro-3-methoxyphenylmethanol as a yellow oil. This oil solidified on standing, yielding solid 2,5-dichloro-3-methoxyphenylmethanol, m.p. 58°-64° C. The NMR spectrum was consistent with the proposed structure.

[Compound]

Name

aqueous solution

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Identifiers

|

REACTION_CXSMILES

|

[H-].[Al+3].[Li+].[H-].[H-].[H-].[Cl:7][C:8]1[C:17]([O:18][CH3:19])=[CH:16][C:15]([Cl:20])=[CH:14][C:9]=1[C:10](OC)=[O:11].O.[OH-].[Na+]>C(OCC)C.C(OCC)(=O)C>[Cl:7][C:8]1[C:17]([O:18][CH3:19])=[CH:16][C:15]([Cl:20])=[CH:14][C:9]=1[CH2:10][OH:11] |f:0.1.2.3.4.5,8.9|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

3.62 g

|

|

Type

|

reactant

|

|

Smiles

|

[H-].[Al+3].[Li+].[H-].[H-].[H-]

|

|

Name

|

|

|

Quantity

|

200 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)OCC

|

Step Two

|

Name

|

|

|

Quantity

|

17.26 g

|

|

Type

|

reactant

|

|

Smiles

|

ClC1=C(C(=O)OC)C=C(C=C1OC)Cl

|

|

Name

|

|

|

Quantity

|

70 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)OCC

|

Step Three

|

Name

|

|

|

Quantity

|

5.5 mL

|

|

Type

|

reactant

|

|

Smiles

|

O

|

[Compound]

|

Name

|

aqueous solution

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

|

Name

|

|

|

Quantity

|

12 mL

|

|

Type

|

reactant

|

|

Smiles

|

O

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(=O)OCC

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added dropwise at a rate

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to maintain

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Upon completion of addition

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the reaction mixture was refluxed for an additional three hours after which it

|

|

Duration

|

3 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

was cooled in an ice-water bath

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The reaction mixture was filtered through Celite®

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filter aid, which

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

removed the finely divided precipitate

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The solvent was then evaporated from the filtrate under reduced pressure

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

leaving an oil as the residue

|

WASH

|

Type

|

WASH

|

|

Details

|

this solution was washed twice with water and once with a saturated aqueous solution of sodium chloride

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

After being dried over anhydrous sodium sulfate

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the solvent was evaporated under reduced pressure

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

ClC1=C(C=C(C=C1OC)Cl)CO

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 14.22 g | |

| YIELD: CALCULATEDPERCENTYIELD | 94.1% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |